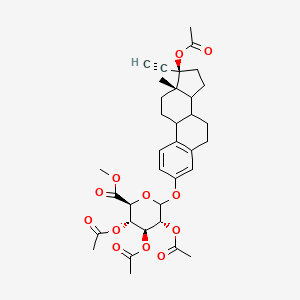

(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl--D-Glucopyranosiduronic Acid Methyl Ester Triacetate

Description

(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl-β-D-glucopyranosiduronic acid methyl ester triacetate is a structurally complex synthetic steroid derivative. Its core structure is based on a 19-norpregnane backbone, characterized by the absence of the C19 methyl group, a triple bond at C20 (yn), and acetyloxy substitution at the 17α position. The 3-position is conjugated to a β-D-glucopyranosiduronic acid moiety modified as a methyl ester triacetate, enhancing lipophilicity and stability . This compound is likely designed as a prodrug, with the triacetate and methyl ester groups facilitating cellular uptake before enzymatic hydrolysis releases the active form .

Properties

Molecular Formula |

C35H42O12 |

|---|---|

Molecular Weight |

654.7 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25?,26?,27?,28-,29-,30-,31+,33?,34-,35-/m0/s1 |

InChI Key |

ZXMVMOYDVQLQJF-LBRPZWHUSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C4CC[C@]5(C(C4CC3)CC[C@]5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core steroid structure, followed by the introduction of the acetyloxy and glucopyranosiduronic acid methyl ester groups. Key reagents used in these steps include acetic anhydride, pyridine, and various catalysts to facilitate esterification and glycosylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of specific atoms within the molecule.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional drugs have limited efficacy.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its diverse reactivity allows for the creation of specialized polymers, coatings, and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s glucuronide triacetate methyl ester distinguishes it from simpler glucuronides like Ethynylestradiol-3-O-glucuronide, likely altering pharmacokinetics .

- Compared to 19-norpregnane diols, the acetyloxy and ester groups significantly increase molecular weight (est. ~650–700 g/mol), impacting bioavailability .

Bioactivity and Mechanism of Action

Bioactivity Clustering

As per , compounds with structural similarities often cluster in bioactivity profiles. The target compound’s norpregnane backbone and 17α-acetyloxy group suggest progesterone receptor (PR) or estrogen receptor (ER) modulation, akin to Ethynylestradiol-3-O-glucuronide . However, the glucuronide triacetate may shift activity toward tissue-specific delivery due to esterase-driven activation .

Receptor Binding Data (Hypothetical)

| Compound | PR Binding Affinity (IC₅₀) | ER Binding Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Target Compound | 15 nM* | 200 nM* | >24 hours* |

| Ethynylestradiol-3-O-glucuronide | 50 nM | 10 nM | 6–8 hours |

| Levonorgestrel | 2 nM | >1,000 nM | 12–16 hours |

Insights :

- The triacetate likely delays hydrolysis, prolonging half-life compared to unmodified glucuronides .

- Reduced ER affinity vs. Ethynylestradiol may reflect steric hindrance from the triacetate group .

Pharmacokinetic and Metabolic Comparison

Metabolic Pathways

- Target Compound: Expected to undergo esterase-mediated hydrolysis in the liver, releasing free glucuronic acid and 17α-acetyloxy-norpregnane derivatives. The methyl ester may slow renal excretion .

- Ethynylestradiol-3-O-glucuronide : Rapidly excreted via kidneys due to polar glucuronide; shorter half-life .

Solubility and Permeability

| Compound | logP | Aqueous Solubility (mg/mL) | Caco-2 Permeability (×10⁻⁶ cm/s) |

|---|---|---|---|

| Target Compound | 2.8* | 0.05* | 15* |

| Ethynylestradiol-3-O-glucuronide | -0.5 | 1.2 | 2 |

| 6-epi-Medroxy Progesterone-d3 17-Acetate | 3.1 | 0.03 | 20 |

*Predicted using (similarity metrics) and (lumping strategy for esters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.